

"Ethyl 5-phenylthiazole-2-carboxylate" chemical properties and structure

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Compound of Interest

Compound Name: Ethyl 5-phenylthiazole-2-carboxylate

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An In-depth Technical Guide to Ethyl 5-phenylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. Thiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for **Ethyl 5-phenylthiazole-2-carboxylate**, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The foundational structure of **Ethyl 5-phenylthiazole-2-carboxylate** consists of a five-membered thiazole ring, which imparts a degree of aromaticity and specific reactivity to the molecule. The phenyl and ethyl carboxylate substituents further influence its physicochemical properties.

Chemical Structure:

The key chemical and physical properties of **Ethyl 5-phenylthiazole-2-carboxylate** are summarized in the table below. It is important to note that while some data is derived from computational models, other values are based on experimental data for closely related analogs due to the limited availability of specific experimental data for the title compound.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	PubChem[1]
Molecular Weight	233.29 g/mol	PubChem[1]
IUPAC Name	ethyl 5-phenyl-1,3-thiazole-2-carboxylate	PubChem[1]
CAS Number	58333-72-5	PubChem[1]
SMILES	<chem>CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2</chem>	PubChem[1]
Physical State	Likely a solid at room temperature	Inferred
Melting Point	169-173 °C (for the related Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate)	ChemicalBook[2]
Boiling Point (Predicted)	449.1±33.0 °C (for a related compound)	ChemicalBook[2]
Solubility	Expected to be soluble in organic solvents like Dimethylformamide (based on analogs)	ChemicalBook[2]

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the direct synthesis of **Ethyl 5-phenylthiazole-2-carboxylate** is not readily available in the cited literature, a plausible and efficient synthetic

route can be extrapolated from established methodologies for analogous compounds. One of the most common and effective methods is the Hantzsch thiazole synthesis.

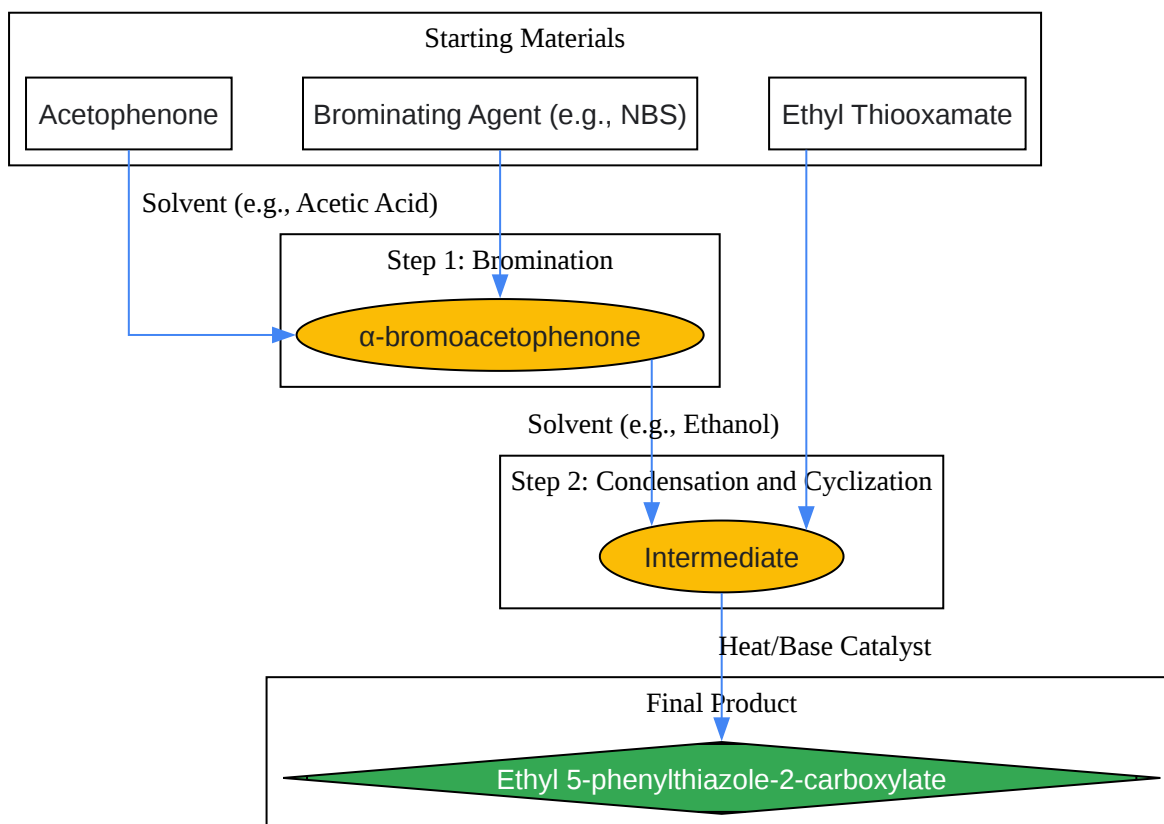
Proposed Synthetic Pathway: Hantzsch Thistle Synthesis

The Hantzsch synthesis involves the reaction of a α -haloketone with a thioamide. For the synthesis of the target molecule, a variation of this method can be employed, reacting an α -halocarbonyl compound with ethyl thiooxamate.

Experimental Protocol:

- **Preparation of α -bromoacetophenone:** Acetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or methanol, to yield α -bromoacetophenone.
- **Reaction with Ethyl Thiooxamate:** The resulting α -bromoacetophenone is then reacted with ethyl thiooxamate in a suitable solvent, such as ethanol or acetonitrile.
- **Cyclization and Dehydration:** The reaction mixture is typically heated under reflux to facilitate the cyclization and subsequent dehydration to form the thiazole ring. The reaction can be catalyzed by a mild base.
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure **Ethyl 5-phenylthiazole-2-carboxylate**.

Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.



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Caption: Proposed synthetic workflow for **Ethyl 5-phenylthiazole-2-carboxylate**.

Spectroscopic Data and Analysis

Detailed experimental spectroscopic data for **Ethyl 5-phenylthiazole-2-carboxylate** is not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with closely related compounds.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), signals for the aromatic protons of the phenyl group, and a

singlet for the proton on the thiazole ring.

- ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring.
- IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic protons, and C=N and C-S stretching vibrations from the thiazole ring.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.29).

Biological Activity and Potential Applications

While specific biological studies on **Ethyl 5-phenylthiazole-2-carboxylate** are limited, the broader class of thiazole derivatives is a cornerstone in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the anti-cancer drug Dasatinib contains a 2-aminothiazole-5-carboxamide core, for which ethyl 2-aminothiazole-5-carboxylate is a key intermediate[3].

Given its structural features, **Ethyl 5-phenylthiazole-2-carboxylate** serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore its specific biological profile and potential as a lead compound in drug discovery programs.

Conclusion

Ethyl 5-phenylthiazole-2-carboxylate is a molecule of interest with a foundation in the versatile thiazole scaffold. While detailed experimental data for this specific compound is sparse, its chemical properties and synthetic accessibility can be reliably inferred from the extensive literature on related thiazole derivatives. This guide provides a foundational understanding for researchers and professionals, highlighting the key structural features, a plausible synthetic strategy, and the potential for this compound to serve as a building block in

the development of novel therapeutic agents. Further empirical investigation into its synthesis, characterization, and biological activity is encouraged to fully elucidate its potential.

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